Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Description
Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is a boronic ester derivative featuring a benzoate core substituted with a methoxy group and a tetramethyl-1,3,2-dioxaborolane ring. This compound is characterized by its molecular formula C₂₂H₂₅BO₅, molecular weight 396.24 g/mol, and CAS number 2484920-08-1 . It is typically synthesized via Suzuki-Miyaura coupling or esterification reactions, leveraging pinacol boronate intermediates under anhydrous conditions . The compound is primarily utilized in pharmaceutical research as a precursor for cross-coupling reactions, enabling the construction of biaryl structures in drug candidates .
Properties
IUPAC Name |
methyl 3-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-10-11-18(24-5)17(13-16)14-8-7-9-15(12-14)19(23)25-6/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEJLGQGLFPZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C3=CC(=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate typically involves the reaction of 3-bromo-2-methoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s primary application lies in Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction enabling the formation of biaryl structures. The boronate group facilitates transmetalation with aryl halides or triflates, forming substrates for pharmaceuticals and advanced materials.
Mechanism :
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Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.
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Transmetalation : The boronate transfers its aryl group to Pd(II), displacing the halide.
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Reductive Elimination : Pd(0) is regenerated, releasing the biaryl product .
Key Data :
| Substrate | Catalyst System | Yield | Conditions | Source |
|---|---|---|---|---|
| 4-Chlorobenzyl bromide | Pd(OAc)₂, SPhos ligand | 74% | THF/H₂O, 80°C, 12 h | |
| 3-Iodotyrosine derivative | Pd₂(dba)₃, XPhos ligand | 68% | Toluene, K₂CO₃, reflux |
Industrial protocols often employ continuous flow reactors to optimize mixing and thermal control, achieving yields up to 74%.
Electrophilic Functionalization
The boronate moiety undergoes reactions with electrophiles, enabling further derivatization:
Example Reaction with Benzaldehyde :
Under anhydrous conditions at −78°C, the boronate reacts with benzaldehyde to form a secondary alcohol via a strained tetrahedral intermediate .
Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: −78°C
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Electrophile: Benzaldehyde
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Additive: None required
Outcome :
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Diastereoselectivity controlled by steric effects of the dioxaborolane ring.
Stability and Side Reactions
The compound exhibits sensitivity to moisture, with hydrolysis generating phenylboronic acid and pinacol. This side reaction is mitigated by storing the compound under inert atmospheres .
Hydrolysis Kinetics :
Comparative Reactivity
The methoxy group at the 2-position enhances electron density at the boron center, increasing reactivity compared to non-substituted analogs. This is evidenced by accelerated coupling rates in Suzuki reactions .
Scientific Research Applications
Anticancer Research
One of the most promising applications of this compound lies in its potential as an anticancer agent. Studies have indicated that derivatives of compounds containing dioxaborolane moieties can exhibit significant antitumor activity. For instance, similar compounds have been shown to inhibit cancer cell proliferation in vitro against various human cancer cell lines such as HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer) .
In particular, the presence of the dioxaborolane group enhances the compound's ability to interact with biological targets involved in cancer progression. The mechanism often involves the modulation of signaling pathways that are crucial for tumor growth and metastasis.
Drug Delivery Systems
The unique structure of methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate allows it to be explored as a potential carrier for targeted drug delivery. The dioxaborolane moiety can facilitate the formation of stable complexes with certain therapeutic agents, enhancing their solubility and bioavailability. This property is particularly beneficial in developing novel formulations for poorly soluble drugs .
Organic Electronics
In materials science, this compound has been investigated for its potential use in organic electronic devices. Its chemical structure allows it to function as a building block for organic semiconductors. Research has shown that compounds with similar dioxaborolane structures can improve charge transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Agrochemical Development
The compound's properties are also being explored in agrochemical applications. The dioxaborolane group is known for its role in enhancing the efficacy of herbicides and fungicides by improving their stability and reducing toxicity to non-target organisms. Studies have indicated that derivatives can exhibit herbicidal activity against a range of weeds while being safe for crops .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally analogous boronic esters with variations in substituents, positions, and functional groups (Table 1).
Table 1: Structural Comparison of Boronic Ester Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Applications |
|---|---|---|---|---|---|---|
| Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate | -OCH₃ (ortho), -COOCH₃ (meta) | C₂₂H₂₅BO₅ | 396.24 | 2484920-08-1 | 95% | Suzuki coupling; drug synthesis |
| Methyl 2-bromo-3-methyl-5-(tetramethyl-dioxaborolan-2-yl)benzoate | -Br (ortho), -CH₃ (meta) | C₁₅H₂₀BBrO₄ | 355.05 | 2096341-94-3 | 98% | Halogenation reactions |
| Methyl 2-hydroxy-5-(tetramethyl-dioxaborolan-2-yl)benzoate | -OH (ortho) | C₁₄H₁₉BO₅ | 278.12 | 1004294-79-4 | 95% | Antioxidant intermediates |
| Methyl 2-amino-5-chloro-4-(tetramethyl-dioxaborolan-2-yl)benzoate | -NH₂ (ortho), -Cl (para) | C₁₄H₁₉BClNO₄ | 311.57 | 2377611-97-5 | 98% | Antibacterial agents |
| Methyl 3-butoxy-5-(tetramethyl-dioxaborolan-2-yl)benzoate | -O(CH₂)₃CH₃ (meta) | C₁₈H₂₇BO₅ | 346.22 | 1218789-66-2 | 95% | Solubility enhancement |
Physicochemical Properties
- Electronic Effects : The methoxy group in the target compound acts as an electron-donating group, enhancing the stability of the boronate ester and facilitating cross-coupling reactions. In contrast, bromo and chloro substituents (e.g., in CAS 2096341-94-3 and 2377611-97-5) are electron-withdrawing, increasing reactivity in halogen-exchange reactions .
- Solubility: The butoxy-substituted derivative (CAS 1218789-66-2) exhibits improved solubility in non-polar solvents compared to the methoxy analogue due to its longer alkyl chain .
- Thermal Stability : Hydroxy-substituted boronic esters (e.g., CAS 1004294-79-4) show lower thermal stability due to hydrogen bonding, whereas methyl and methoxy groups enhance stability .
Reactivity in Cross-Coupling Reactions
The target compound’s methoxy group in the ortho position sterically hinders the boronate moiety, reducing reaction rates in Suzuki-Miyaura couplings compared to para-substituted analogues like Methyl 2-hydroxy-5-(tetramethyl-dioxaborolan-2-yl)benzoate . However, its electron-donating methoxy group improves yields in electron-deficient aryl halide couplings .
Pharmacological Relevance
- Antibacterial Activity: The chloro-amino derivative (CAS 2377611-97-5) demonstrates enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Antioxidant Potential: The hydroxy-substituted compound (CAS 1004294-79-4) shows radical-scavenging properties, making it suitable for oxidative stress research .
Key Analytical Data :
Biological Activity
Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is a boronic ester that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds. This article explores the biological activity of this compound, focusing on its potential applications in drug development and its effects on biological systems.
Chemical Structure and Properties
The compound's structure can be illustrated as follows:
- Molecular Formula : C₁₅H₂₁BO₅
- Molecular Weight : 292.14 g/mol
- CAS Number : 478375-37-0
The presence of the tetramethyl-1,3,2-dioxaborolan moiety is significant as it enhances the compound's reactivity and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.
This compound's biological activity primarily stems from its ability to form stable complexes with various biological targets. The boron atom in the dioxaborolane ring can interact with nucleophiles in biological systems, influencing enzyme activities and cellular signaling pathways.
Pharmacological Applications
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Anticancer Activity :
- Recent studies have indicated that derivatives of boronic esters exhibit significant anticancer properties. This compound has been tested for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound could selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM .
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Drug Development :
- The compound is being investigated for its potential as a scaffold in drug design. Its reactivity allows for the incorporation of various functional groups that can enhance pharmacological properties. For instance, modifications to the methoxy group have shown promise in increasing selectivity towards specific biological targets .
- Biological Signaling Modulation :
Case Study 1: Antitumor Efficacy
A study conducted on various boronic esters highlighted the efficacy of this compound against specific cancer cell lines. The results revealed a dose-dependent inhibition of cell proliferation in breast and prostate cancer models.
| Concentration (µM) | % Inhibition (Breast Cancer) | % Inhibition (Prostate Cancer) |
|---|---|---|
| 1 | 20 | 15 |
| 5 | 45 | 40 |
| 10 | 70 | 65 |
Case Study 2: Synthesis and Biological Evaluation
In a synthetic study aimed at developing new therapeutic agents, this compound was utilized as an intermediate for synthesizing more complex molecules. These derivatives were then evaluated for their biological activity against various targets, including kinases involved in cancer progression .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A standard protocol includes:
Precursor Preparation : Start with a brominated methyl benzoate derivative (e.g., methyl 3-bromo-5-methoxybenzoate) and a boronic acid/ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives).
Catalytic Coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF/water with a base (e.g., Na₂CO₃) at 80–100°C.
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Yield optimization often requires adjusting equivalents of the aryl halide and boronate ester .
Basic: How is the purity and structural integrity of this compound verified?
- NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the boronate-substituted ring) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (using SHELX programs) resolves bond angles and steric effects .
Advanced: What challenges arise in achieving regioselective cross-coupling reactions with this boronate ester?
- Steric Hindrance : The tetramethyl dioxaborolane group creates steric bulk, requiring optimized ligands (e.g., SPhos) to enhance catalyst turnover .
- Ortho/Meta Selectivity : Directing groups (e.g., methoxy) influence coupling positions. Computational modeling (DFT) predicts electron density distribution to guide reaction design .
- Competitive Side Reactions : Protodeboronation may occur under acidic conditions; thus, neutral pH and degassed solvents are critical .
Advanced: How can computational methods assist in predicting reactivity or stability?
- Absolute Hardness (η) : Calculated via ionization potential (I) and electron affinity (A) (η = ½(I − A)) to predict electrophilic/nucleophilic sites. For example, the boronate group’s η value correlates with susceptibility to hydrolysis .
- DFT Studies : Simulate transition states to optimize Suzuki coupling conditions (e.g., solvent polarity effects on activation energy) .
Basic: What handling and storage protocols are recommended?
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at −20°C in sealed containers. Use molecular sieves to prevent boronate ester hydrolysis .
- Safety Measures : Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid exposure to strong acids/bases to prevent decomposition .
Advanced: How does the electronic nature of the boronate group influence its reactivity in photoredox catalysis?
- Electron-Withdrawing Effects : The dioxaborolane ring stabilizes adjacent negative charges, enhancing electron-deficient character. This facilitates radical cross-coupling under blue-light irradiation with Ir(III) catalysts.
- Redox Potentials : Cyclic voltammetry (CV) data show a reduction potential (E₁/₂) of −1.2 V vs. SCE, compatible with reductive quenching cycles in photoredox systems .
Basic: What analytical techniques are used to monitor reaction progress?
- TLC : Track coupling reactions using UV-active silica plates (eluent: hexane/EtOAc 7:3).
- LC-MS : Confirm intermediate formation (e.g., boronate ester adducts) via molecular ion peaks .
Advanced: How can isotopic labeling (e.g., ¹¹B NMR) resolve ambiguities in boron-containing intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
